Ethyl 2-(3-aminothietan-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-aminothietan-3-yl)acetate is an organic compound with the molecular formula C7H13NO2S It is a derivative of thietane, a four-membered sulfur-containing ring, and features an ethyl ester group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-aminothietan-3-yl)acetate typically involves the reaction of ethyl 2-(oxetan-3-ylidene)acetate with an appropriate amine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminothietan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or signaling molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(3-aminothietan-3-yl)acetate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino group may facilitate binding to active sites, while the ester group could undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the amino and thietane groups.
Methyl 2-(thiomorpholin-3-yl)acetate: Another sulfur-containing ester with a different ring structure.
Ethyl 2-(3-aminooxetan-3-yl)acetate: A similar compound with an oxetane ring instead of a thietane ring.
Uniqueness
Ethyl 2-(3-aminothietan-3-yl)acetate is unique due to its combination of a thietane ring and an amino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H13NO2S |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
ethyl 2-(3-aminothietan-3-yl)acetate |
InChI |
InChI=1S/C7H13NO2S/c1-2-10-6(9)3-7(8)4-11-5-7/h2-5,8H2,1H3 |
InChI Key |
NVHMSYJQAFHFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CSC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.